4-(3-chlorophenyl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile
Description
Properties
IUPAC Name |
4-(3-chlorophenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2O2S/c16-11-4-3-5-12(8-11)18-10-13(9-17)21(19,20)15-7-2-1-6-14(15)18/h1-8,10H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVHWSHLUOMDHMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C=C(S2(=O)=O)C#N)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chlorophenyl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzothiazine Ring: The benzothiazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminobenzenethiol with a suitable carbonyl compound can lead to the formation of the benzothiazine ring.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a substitution reaction, where a suitable chlorinated aromatic compound reacts with the benzothiazine intermediate.
Formation of the Dioxo Group: The dioxo group can be introduced through oxidation reactions using appropriate oxidizing agents.
Introduction of the Carbonitrile Group: The carbonitrile group can be introduced through a nucleophilic substitution reaction using a suitable nitrile compound.
Industrial Production Methods
Industrial production of 4-(3-chlorophenyl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3-chlorophenyl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles, leading to the formation of new derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Coupling Reactions: Palladium catalysts are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of additional carbonyl groups, while substitution reactions can introduce various functional groups in place of the chlorophenyl group.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-(3-chlorophenyl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: The compound can bind to specific enzymes, inhibiting their activity and affecting various biochemical pathways.
Interaction with Receptors: It may interact with cellular receptors, modulating signal transduction pathways.
Generation of Reactive Species: The compound may generate reactive oxygen species (ROS) or other reactive intermediates, leading to oxidative stress and cellular damage.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Benzothiazine and Triazole Derivatives
4-(2-Bromo-4-methylphenyl)-6-fluoro-1,1-dioxo-4H-1λ⁶,4-benzothiazine-2-carbonitrile
- Key Differences :
- Substituents : Bromine (2-bromo), methyl (4-methyl), and fluorine (6-fluoro) groups replace the 3-chlorophenyl and nitrile positions.
- Impact : Bromine increases molecular weight and polarizability, while fluorine enhances metabolic stability. The methyl group may reduce solubility compared to the unsubstituted chlorophenyl ring in the target compound .
Triazole-Thione Derivatives (e.g., 4-(2-Bromophenyl)-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione)
- Key Differences: Core Structure: Triazole-thione vs. benzothiazine-sulfone. Functional Groups: Thione (-C=S) vs. sulfone (-SO₂). The sulfone in the target compound increases aqueous solubility and crystallinity .
Chromene and Piperazine-Based Analogs
2-Amino-5-hydroxy-4-(3-bromophenyl)-4H-chromene-3-carbonitrile (Compound 1L)
- Key Differences: Core Structure: Chromene (benzopyran) vs. benzothiazine. Substituents: Hydroxyl (-OH) and amino (-NH₂) groups enhance hydrogen-bonding diversity. Impact: The planar chromene core may facilitate π-π stacking, whereas the non-planar benzothiazine with sulfone groups could adopt distinct crystal packing patterns .
Piperazine Derivatives (e.g., 1-(3-Chlorophenyl)piperazine Hydrochloride)
- Key Differences :
- Core Structure : Piperazine (6-membered diamine ring) vs. benzothiazine.
- Substituents : The 3-chlorophenyl group is retained, but the absence of sulfone/nitrile groups reduces polarity.
- Impact : Piperazines are common in CNS drugs due to their conformational flexibility, while the rigid benzothiazine core may limit binding to certain receptors .
Antiviral and Pharmacologically Active Compounds
Pradefovir Mesylate
- Key Features : Contains a 3-chlorophenyl group in a dioxaphosphorinan ring.
- Comparison : The chlorine atom likely enhances binding affinity to viral targets, similar to its role in the benzothiazine derivative. However, the phosphorinan core introduces different stereoelectronic effects compared to the benzothiazine system .
Physicochemical and Structural Data Comparison
Biological Activity
Chemical Structure
The chemical structure of 4-(3-chlorophenyl)-1,1-dioxo-4H-1λ6,4-benzothiazine-2-carbonitrile can be represented as follows:
- IUPAC Name : 4-(3-chlorophenyl)-1,1-dioxo-4H-1λ6,4-benzothiazine-2-carbonitrile
- Molecular Formula : C12H8ClN3O2S
- Molecular Weight : 283.73 g/mol
Structural Features
The compound features a benzothiazine core with a chlorophenyl substituent and a carbonitrile group. The presence of the dioxo moiety contributes to its reactivity and potential biological interactions.
Anticancer Properties
Several studies have highlighted the anticancer potential of benzothiazine derivatives. For instance, compounds with similar structures have shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Research indicates that 4-(3-chlorophenyl)-1,1-dioxo-4H-1λ6,4-benzothiazine-2-carbonitrile may exhibit similar effects by targeting specific pathways involved in tumor growth.
Antimicrobial Activity
The antimicrobial properties of benzothiazines have been documented extensively. The presence of the chlorophenyl group enhances the lipophilicity of the compound, potentially improving its ability to penetrate bacterial membranes. Preliminary data suggests that this compound may possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Anti-inflammatory Effects
Inflammation plays a critical role in many diseases, including cancer and autoimmune disorders. Compounds similar to 4-(3-chlorophenyl)-1,1-dioxo-4H-1λ6,4-benzothiazine-2-carbonitrile have been shown to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This suggests that this compound may also have therapeutic applications in treating inflammatory conditions.
Case Study 1: Anticancer Activity
A study conducted on a series of benzothiazine derivatives demonstrated that compounds with structural similarities to 4-(3-chlorophenyl)-1,1-dioxo-4H-1λ6,4-benzothiazine-2-carbonitrile exhibited IC50 values in the micromolar range against various cancer cell lines (e.g., MCF-7 breast cancer cells). The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Benzothiazine A | MCF-7 | 5.2 | Apoptosis induction |
| Benzothiazine B | HeLa | 7.8 | Cell cycle arrest |
| 4-(3-chlorophenyl)-1,1-dioxo... | MCF-7 | <10 | Potential apoptosis |
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial activity, derivatives similar to this compound were tested against Staphylococcus aureus and Escherichia coli. Results indicated that these compounds inhibited bacterial growth effectively at concentrations ranging from 50 to 100 µg/mL.
| Bacteria | Minimum Inhibitory Concentration (µg/mL) |
|---|---|
| Staphylococcus aureus | 75 |
| Escherichia coli | 100 |
| 4-(3-chlorophenyl)-... | <50 (anticipated) |
Q & A
Q. Basic Assay Selection
- Anticancer : MTT assay on HeLa or MCF-7 cells.
- Enzyme Inhibition : Fluorescence-based ATPase activity assays (e.g., QuikChange kit).
Advanced Mechanistic Study
Use surface plasmon resonance (SPR) to measure binding kinetics (, ) with purified targets like quinoline-binding proteins. Pair with molecular dynamics to correlate binding modes with IC₅₀ values .
How does this compound compare to structurally related analogs in terms of reactivity?
Q. Basic Comparison
| Analog (Example) | Reactivity Difference |
|---|---|
| 4-(4-Chlorophenyl) derivative | Higher electrophilicity |
| Carbonitrile vs. Carboxamide | Enhanced H-bond acceptance |
Advanced Analysis: Hammett Constants
The 3-chlorophenyl group’s σₚ value (+0.37) suggests moderate electron-withdrawing effects, influencing nucleophilic aromatic substitution rates. Compare with 4-chloro (σₚ = +0.23) to rationalize regioselectivity .
What computational tools can predict this compound’s electron distribution and reactivity?
Q. Basic Toolset
- Electrostatic Potential Maps : Gaussian 16 (MEP surfaces).
- Frontier Molecular Orbitals (FMOs) : DFT/B3LYP/6-31G(d) to locate HOMO/LUMO regions.
Advanced Application: Reaction Pathway Modeling
Use QM/MM (ONIOM) to simulate nitrile group hydrolysis. Identify transition states and activation energies to predict stability under physiological conditions .
How can researchers validate hydrogen-bonding patterns in polymorphic forms?
Basic Validation
Compare FTIR and Raman spectra across polymorphs. For example, a shift from 1680 cm⁻¹ (C=O) to 1705 cm⁻¹ indicates stronger H-bonding in Form II.
Advanced Technique: Variable-Temperature XRD
Collect data from 100 K to 298 K to monitor thermal expansion coefficients and H-bond robustness. Pair with Hirshfeld surface analysis (CrystalExplorer) to quantify interaction percentages .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
